molecular formula C8H8BrNO B1378944 6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine CAS No. 115170-38-2

6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine

Cat. No.: B1378944
CAS No.: 115170-38-2
M. Wt: 214.06 g/mol
InChI Key: BVWBZYWPHNVCED-UHFFFAOYSA-N
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Description

6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine is a heterocyclic compound that features a pyrano ring fused to a pyridine ring with a bromine atom at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-2-pyridinecarboxaldehyde with suitable reagents to form the desired pyrano[2,3-B]pyridine structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom .

Scientific Research Applications

6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine involves its interaction with specific molecular targets. The bromine atom and the fused ring structure contribute to its reactivity and ability to interact with biological molecules. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes through its unique structural features .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-pyridinecarboxaldehyde: A precursor in the synthesis of 6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine.

    Pyrano[2,3-B]pyridine Derivatives: Compounds with similar fused ring structures but different substituents.

Uniqueness

Its fused ring structure also imparts distinct electronic and steric properties compared to other similar compounds .

Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-7-4-6-2-1-3-11-8(6)10-5-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWBZYWPHNVCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=CC(=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115170-38-2
Record name 6-bromo-2H,3H,4H-pyrano[2,3-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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